molecular formula C13H13NO2 B1629665 (5-(2-Methoxyphenyl)pyridin-3-yl)methanol CAS No. 887973-95-7

(5-(2-Methoxyphenyl)pyridin-3-yl)methanol

Cat. No.: B1629665
CAS No.: 887973-95-7
M. Wt: 215.25 g/mol
InChI Key: JIBUFSVVEZNBMG-UHFFFAOYSA-N
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Description

(5-(2-Methoxyphenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a pyridine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Br2 in chloroform for bromination, HNO3 in sulfuric acid for nitration.

Major Products

    Oxidation: (5-(2-Methoxyphenyl)pyridin-3-yl)carboxylic acid.

    Reduction: (5-(2-Methoxyphenyl)pyridin-3-yl)methane.

    Substitution: 4-Bromo-5-(2-methoxyphenyl)pyridin-3-yl)methanol.

Mechanism of Action

The mechanism of action of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol in biological systems involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Hydroxyphenyl)pyridin-3-yl)methanol
  • (5-(2-Methylphenyl)pyridin-3-yl)methanol
  • (5-(2-Chlorophenyl)pyridin-3-yl)methanol

Uniqueness

Compared to its analogs, (5-(2-Methoxyphenyl)pyridin-3-yl)methanol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required .

Properties

IUPAC Name

[5-(2-methoxyphenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-12(13)11-6-10(9-15)7-14-8-11/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBUFSVVEZNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646999
Record name [5-(2-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-95-7
Record name [5-(2-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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